Product packaging for (R)-2-methyl-4-nitrobutan-1-ol(Cat. No.:CAS No. 1022985-41-6)

(R)-2-methyl-4-nitrobutan-1-ol

Cat. No.: B1452786
CAS No.: 1022985-41-6
M. Wt: 133.15 g/mol
InChI Key: CZUKMJNCZHVKEK-RXMQYKEDSA-N
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Description

(R)-2-Methyl-4-nitrobutan-1-ol ( 1022985-41-6) is a chiral nitro-alcohol building block of interest in organic synthesis and pharmaceutical research . This compound, with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol, serves as a versatile precursor for the synthesis of more complex chiral molecules, potentially including certain GABA analogues and other pharmacologically active intermediates . Its defined stereochemistry at the second carbon makes it particularly valuable for developing enantiomerically pure compounds. Key physical properties include a calculated density of 1.094 g/cm³ and a boiling point of approximately 224.3 °C at 760 mmHg . The compound has a calculated flash point of 99.0 °C and is freely soluble in various solvents (148 g/L at 25 °C) . It features three hydrogen bond acceptors and one hydrogen bond donor, which influence its reactivity and interaction with biological targets . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Safety data suggests a flash point near 99°C, classifying it as combustible . Appropriate personal protective equipment, including safety glasses, gloves, and impervious clothing, is recommended. Use in a well-ventilated area, and avoid formation of dust and aerosols . In case of skin contact, wash thoroughly with soap and water .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B1452786 (R)-2-methyl-4-nitrobutan-1-ol CAS No. 1022985-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methyl-4-nitrobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUKMJNCZHVKEK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676902
Record name (2R)-2-Methyl-4-nitrobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022985-41-6
Record name (2R)-2-Methyl-4-nitrobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Asymmetric Synthesis of R 2 Methyl 4 Nitrobutan 1 Ol

Catalytic Enantioselective Approaches

Catalytic enantioselective methods provide an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These approaches are broadly categorized into organocatalytic strategies, transition metal-catalyzed hydrogenations, and biocatalytic transformations.

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral γ-nitroalcohols like (R)-2-methyl-4-nitrobutan-1-ol, the key organocatalytic transformations involve asymmetric Michael additions to nitroalkenes and enantioselective Henry (nitroaldol) reactions.

A prominent strategy involves the Michael addition of aldehydes to nitroalkenes, catalyzed by chiral secondary amines such as proline and its derivatives. This reaction proceeds through an enamine intermediate, allowing for high stereocontrol. For instance, the reaction of an aldehyde with nitroethylene, catalyzed by a chiral pyrrolidine derivative, can produce γ-nitroaldehydes with high enantioselectivity. nih.gov Subsequent reduction of the aldehyde group would yield the target γ-nitroalcohol. The use of a chiral pyrrolidine catalyst paired with a carboxylic acid co-catalyst has been shown to promote the Michael addition of aldehydes to nitroethylene with high enantioselectivity, leading to β-substituted-δ-nitrobutanol derivatives after reduction. nih.gov

Another powerful organocatalytic method is the asymmetric conjugate addition of nitroalkanes to enones. Chiral diamines derived from amino acids have been shown to catalyze the Michael addition of nitromethane to cyclic enones with excellent enantioselectivity, providing access to all-carbon quaternary stereocenters. acs.org While not directly applicable to the synthesis of this compound, this methodology highlights the potential of organocatalysis in forming C-C bonds with high stereocontrol in nitro compounds.

The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. mdpi.com Asymmetric versions of this reaction, often catalyzed by chiral organocatalysts, can provide direct access to chiral β-nitroalcohols. mdpi.com For the synthesis of γ-nitroalcohols, a domino Michael/Henry reaction sequence can be employed.

Catalyst TypeReactantsKey FeaturesTypical ee (%)
Chiral PyrrolidineAldehyde + NitroethyleneForms γ-nitroaldehydes, subsequent reduction needed.>95 nih.gov
Chiral DiamineCyclic enone + NitromethaneCreates all-carbon quaternary stereocenters.96-99 acs.org
Chiral GuanidineAldehyde + NitroalkaneCatalyzes asymmetric Henry reaction.up to 88 mdpi.com

Transition Metal-Catalyzed Asymmetric Hydrogenation/Reduction Methods

Transition metal catalysis offers highly efficient and selective methods for the synthesis of chiral compounds. Asymmetric hydrogenation of prochiral nitroalkenes is a direct and atom-economical approach to obtaining enantiomerically enriched nitroalkanes, which can then be converted to the target nitroalcohol. Various chiral transition metal complexes, particularly those based on rhodium, ruthenium, and nickel, have been developed for this purpose.

For instance, nickel-catalyzed asymmetric hydrogenation of β-acylamino nitroolefins has been shown to be an efficient method for synthesizing chiral β-amino nitroalkanes with excellent yields and high enantioselectivities. nih.gov While this specific substrate differs from the precursor to this compound, it demonstrates the potential of first-row transition metals in asymmetric hydrogenation of functionalized nitroolefins. nih.govrsc.org

Another relevant approach is the asymmetric reduction of γ-nitro ketones. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and borane, is a well-established method for the enantioselective reduction of ketones to alcohols. organic-chemistry.orgwikipedia.orgresearchgate.net The reduction of a suitable γ-nitro ketone precursor would provide the desired this compound with high enantioselectivity. The CBS catalyst is derived from proline and its chiral environment dictates the stereochemical outcome of the reduction. wikipedia.org

Biocatalytic Transformations for Chiral Nitroalcohol Formation

Biocatalysis utilizes enzymes as catalysts to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. For the synthesis of chiral nitroalcohols, key biocatalytic methods include the reduction of α-nitroketones and the kinetic resolution of racemic nitroalcohols. rsc.orgnih.gov

The enantioselective reduction of α-nitroketones to chiral β-nitroalcohols can be achieved using alcohol dehydrogenases (ADHs). mdpi.com High conversions and enantioselectivities have been reported for the reduction of various aromatic and aliphatic nitroketones, affording either the (S) or (R)-enantiomer of the corresponding nitroalcohol depending on the specific ADH used. mdpi.com For example, ADH440 has been shown to produce (R)-nitroalcohols with high yields and excellent enantiomeric excess. mdpi.com

Hydroxynitrile lyases (HNLs) have also been employed in the synthesis of chiral β-nitroalcohols through asymmetric Henry reactions. researchgate.netchemistryviews.org Some HNLs can catalyze the C-C bond formation between an aldehyde and a nitroalkane with high stereoselectivity. researchgate.net

Diastereoselective Synthetic Routes to this compound

Diastereoselective synthesis involves the use of a chiral auxiliary or a chiral substrate to control the stereochemical outcome of a reaction. This approach creates a new stereocenter with a specific configuration relative to an existing one.

One potential diastereoselective route to this compound involves the addition of a nitromethane anion to a chiral α,β-unsaturated aldehyde or ketone derived from a chiral pool starting material. The inherent chirality of the starting material directs the approach of the nucleophile, leading to the formation of one diastereomer in excess.

Another strategy is the diastereoselective Henry reaction of nitromethane with a chiral aldehyde. The stereochemistry of the newly formed hydroxyl-bearing carbon is influenced by the existing stereocenter in the aldehyde. Subsequent manipulation of the functional groups would then lead to the target molecule. For example, the proline-catalyzed reaction of N-PMP-protected α-imino ethyl glyoxylate with aliphatic aldehydes provides a general method for the synthesis of β-amino and α-amino acid derivatives with high diastereoselectivity, which could be adapted for the synthesis of nitroalcohols. libretexts.org

Strategies for Chiral Resolution of Racemic Precursors

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org For the preparation of this compound, this can be achieved through the resolution of a racemic mixture of the target compound itself or a suitable precursor.

A widely used method for the resolution of racemic alcohols is enzymatic kinetic resolution. jocpr.com This technique relies on the differential rate of reaction of the two enantiomers with an enzyme. Lipases are commonly employed for the enantioselective acylation of racemic alcohols. nih.govjocpr.comniscpr.res.in In the kinetic resolution of a racemic nitroalcohol, a lipase can selectively acylate one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric purity. For example, Burkholderia cepacia lipase has been used for the resolution of racemic 2-nitro-1-phenylethanol with excellent enantioselectivity. nih.gov

Another approach is chiral resolution by diastereomeric salt formation. This involves reacting the racemic alcohol with a chiral acid to form diastereomeric esters. These diastereomers can then be separated by physical methods such as crystallization, followed by hydrolysis to recover the enantiomerically pure alcohol. wikipedia.org

MethodResolving AgentPrincipleKey Features
Enzymatic Kinetic ResolutionLipaseEnantioselective acylation of one enantiomer.High enantioselectivity, mild conditions. nih.gov
Diastereomeric Salt FormationChiral AcidFormation of separable diastereomeric esters.Classical method, relies on differential solubility. wikipedia.org
Chiral HPLCChiral Stationary PhaseDifferential interaction of enantiomers with the stationary phase.Analytical and preparative scale separation. nih.gov

Optimization of Reaction Conditions and Yields in Asymmetric Synthesis

The success of any asymmetric synthesis is highly dependent on the optimization of reaction conditions to maximize both yield and enantioselectivity. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, reaction time, and the nature of any additives or co-catalysts.

In organocatalytic reactions, the structure of the catalyst is crucial. For example, in proline-catalyzed reactions, modifications to the proline backbone can significantly impact the stereochemical outcome. libretexts.org The choice of solvent can also have a profound effect on both reactivity and enantioselectivity. For instance, in the asymmetric Henry reaction, the use of alcoholic solvents like ethanol has been found to be optimal in certain catalytic systems. mdpi.com

For transition metal-catalyzed hydrogenations, the ligand structure, metal precursor, and reaction pressure are critical parameters. The enantioselectivity of these reactions is often sensitive to temperature and the concentration of the reactants.

A systematic approach to optimization, often involving the screening of a range of conditions, is essential to develop a robust and efficient asymmetric synthesis of this compound.

Assessment of Enantiomeric Excess and Absolute Configuration Control

The successful asymmetric synthesis of this compound hinges on the precise control of its stereochemistry. Consequently, robust analytical methodologies are imperative for the accurate determination of enantiomeric excess (e.e.) and the unequivocal assignment of the absolute configuration of the chiral center. The primary techniques employed for these assessments are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing agents.

The determination of enantiomeric excess is a critical step to quantify the stereoselectivity of the synthesis. Chiral HPLC is a powerful and widely used technique for separating enantiomers, which allows for their individual quantification. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP is crucial and often requires screening of various commercially available columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. The mobile phase composition, typically a mixture of alkanes (like hexane) and an alcohol (such as isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas corresponding to the (R) and (S) enantiomers directly provides the enantiomeric excess of the sample.

NMR spectroscopy offers another versatile approach for determining enantiomeric purity. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, by introducing a chiral auxiliary, specifically a chiral derivatizing agent or a chiral solvating agent, it is possible to create diastereomeric complexes that are distinguishable by NMR. For chiral alcohols like this compound, common derivatizing agents include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or camphanoyl chloride. The reaction of the alcohol with the chiral agent forms diastereomeric esters. The protons or other NMR-active nuclei in the vicinity of the chiral center in these diastereomers will experience different magnetic environments, resulting in separate signals in the NMR spectrum. The integration of these distinct signals allows for the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the original alcohol.

The absolute configuration of the newly formed stereocenter is typically predicted based on the mechanism of the asymmetric transformation and the nature of the chiral catalyst or auxiliary used. However, experimental verification is essential. While advanced techniques like single-crystal X-ray crystallography provide the most definitive assignment of absolute configuration, obtaining suitable crystals can be challenging. A more common approach involves the comparison of the optical rotation of the synthesized sample with literature values for the pure enantiomer. Alternatively, the aforementioned NMR analysis with a chiral derivatizing agent, such as Mosher's acid, can also be used to infer the absolute configuration by analyzing the differences in chemical shifts of the diastereomeric esters.

Below are representative data tables illustrating the type of information gathered during the assessment of enantiomeric excess for a synthesized sample of 2-methyl-4-nitrobutan-1-ol (B15316241).

Table 1: Chiral HPLC Analysis Data

ParameterValue
HPLC InstrumentAgilent 1260 Infinity II
Chiral ColumnDAICEL Chiralcel OD-H
Mobile PhaseHexane:Isopropanol (90:10)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Retention Time (S)-enantiomer12.5 min
Retention Time (R)-enantiomer15.2 min
Peak Area (S)-enantiomer5,000
Peak Area (R)-enantiomer95,000
Enantiomeric Excess (e.e.) 90%

This is a hypothetical data table created for illustrative purposes.

Table 2: ¹H NMR Data for Diastereomeric Mosher's Esters

ProtonDiastereomer from (S)-alcohol (δ, ppm)Diastereomer from (R)-alcohol (δ, ppm)
-OCH₃3.543.51
-CH₂-O-4.254.35
-CH(CH₃)-2.102.05
-CH₃0.950.98

This is a hypothetical data table created for illustrative purposes.

Chemical Reactivity and Functional Group Interconversions of R 2 Methyl 4 Nitrobutan 1 Ol

Transformations Involving the Nitro Group

The nitro group is a versatile functional handle, serving as a precursor to various other functionalities, most notably amines and carbonyls. Its electron-withdrawing nature also influences the reactivity of the adjacent methylene group.

Reduction to Amine Derivatives (e.g., (R)-2-methyl-4-aminobutan-1-ol)

The conversion of the nitro group to a primary amine is a fundamental transformation. This reduction is typically achieved through catalytic hydrogenation. A common and effective method involves the use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. researchgate.net This process is generally clean and high-yielding, preserving the stereochemistry at the chiral center.

The resulting compound, (R)-2-methyl-4-aminobutan-1-ol, is a valuable chiral diamine precursor. The reaction proceeds by the adsorption of the nitro group onto the catalyst surface, followed by sequential reduction with hydrogen.

Table 1: Conditions for the Reduction of Nitroalkanes

Reagent/Catalyst Conditions Product Notes
Pd/C, H₂ 1 atm, Methanol, Room Temperature Primary Amine A standard, efficient method for nitro group reduction. researchgate.net
Zinc (Zn), HCl 60 °C Primary Amine An alternative method using a metal in acidic medium. researchgate.net

Nef Reaction and Related Conversions to Carbonyls

The Nef reaction is a classic method for converting a primary or secondary nitroalkane into an aldehyde or ketone, respectively. wikipedia.orgalfa-chemistry.com The reaction is initiated by the deprotonation of the α-carbon to the nitro group to form a nitronate salt. Subsequent hydrolysis of this salt under strong acidic conditions yields the corresponding carbonyl compound and nitrous oxide (N₂O). wikipedia.orgorganic-chemistry.org

For (R)-2-methyl-4-nitrobutan-1-ol, a primary nitroalkane, the Nef reaction would yield (R)-3-methyl-4-hydroxybutanal. The mechanism involves the protonation of the nitronate to form a nitronic acid, which is then attacked by water. wikipedia.orgalfa-chemistry.com

Reaction Pathway:

Deprotonation: this compound is treated with a base (e.g., NaOH) to form the sodium nitronate salt.

Acid Hydrolysis: The nitronate salt is added to a strong mineral acid (e.g., H₂SO₄) to effect the hydrolysis to the aldehyde. organic-chemistry.org

Various modified procedures for the Nef reaction have been developed to improve yields and reduce side reactions. These can involve oxidative or reductive methods. alfa-chemistry.comorganic-chemistry.org For instance, oxidizing agents like ozone or permanganate can cleave the nitronate to form the carbonyl. wikipedia.org

Table 2: Nef Reaction Methodologies

Reaction Type Reagents Key Intermediate Product from this compound
Classic Acid Hydrolysis 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄) Nitronate salt, Nitronic acid (R)-3-methyl-4-hydroxybutanal
Oxidative Cleavage Oxone, Ozone, or KMnO₄ Nitronate salt (R)-3-methyl-4-hydroxybutanal

Cyclization Reactions Involving the Nitro Group

The functional groups in this compound can participate in intramolecular reactions to form heterocyclic structures. An "interrupted" Nef reaction, for example, can lead to cyclization. nih.gov If the hydrolysis of the nitronic acid intermediate is intercepted by an internal nucleophile, a cyclic product can be formed.

In the case of this compound, the hydroxyl group can act as the internal nucleophile. Under acidic conditions that promote the formation of the nitronic acid or its protonated intermediates, the alcohol could potentially attack to form a cyclic nitronate ester. Subsequent rearrangement or further reaction could lead to the formation of a substituted tetrahydrofuran or other heterocyclic systems. The formation of five or six-membered rings is generally favored in such cyclizations. nih.gov For instance, the Nef-type reaction of nitrodiols is a known strategy for synthesizing spiro- and bicycloketals. nih.gov

Reactions at the Primary Alcohol Functionality

The primary alcohol group in this compound is a key site for modifications, allowing for the introduction of various other functional groups through oxidation, esterification, and etherification. These reactions are generally compatible with the nitro group, which is relatively stable under many of these conditions.

Oxidation Reactions

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (DCM) are effective for this transformation, yielding (R)-2-methyl-4-nitrobutanal.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or sodium hypochlorite (bleach) in the presence of a catalyst. This reaction would produce (R)-2-methyl-4-nitrobutanoic acid.

Table 3: Oxidation of the Primary Alcohol in this compound

Target Product Reagent(s) Typical Conditions
(R)-2-methyl-4-nitrobutanal Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) Dichloromethane (DCM)

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification, which are common strategies for protecting the alcohol or for introducing specific functionalities.

Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid (Fischer esterification), an acid chloride, or an acid anhydride. Fischer esterification is an acid-catalyzed equilibrium process. nih.gov For a more irreversible reaction, an acid chloride or anhydride is typically used in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield (R)-2-methyl-4-nitrobutyl acetate.

Etherification: Formation of an ether, such as a methyl or benzyl ether, is often used as a protective strategy. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl bromide).

These reactions provide pathways to a wide array of derivatives, expanding the synthetic utility of this chiral building block.

Derivatization for Spectroscopic Analysis or Further Transformation

In the absence of specific literature, the derivatization of this compound for spectroscopic analysis would likely follow standard protocols for alcohols. To enhance its visibility in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the hydroxyl group could be converted into various derivatives.

For NMR analysis, particularly for assigning the stereochemistry at the C2 position, chiral derivatizing agents would be employed. These agents react with the alcohol to form diastereomers, which exhibit distinct signals in the NMR spectrum. Common chiral derivatizing agents for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride, or chiral lanthanide shift reagents.

For MS analysis and to improve volatility for Gas Chromatography (GC), the alcohol could be silylated using reagents like trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl).

Hypothetical Derivatization Reactions for Analytical Purposes:

DerivativeReagent(s)Purpose
Mosher's EsterMosher's acid chloride, pyridineDetermination of enantiomeric purity and absolute configuration by ¹H and ¹⁹F NMR
Trimethylsilyl EtherTMSCl, triethylamineIncreased volatility for GC-MS analysis
Acetate EsterAcetic anhydride, pyridineProtection of the hydroxyl group and for further synthetic transformations

Reactivity Influenced by the Chiral Stereocenter

The presence of a chiral center at the C2 position is expected to significantly influence the stereochemical outcome of reactions involving this compound. This stereocenter can direct the approach of reagents, leading to diastereoselective transformations.

Stereoselective Alkylation and Acylation Reactions

Alkylation and acylation of the primary hydroxyl group would proceed through standard mechanisms. However, if the molecule were used as a nucleophile in a reaction that creates a new stereocenter, the existing chiral center at C2 would likely induce facial selectivity. For instance, if the hydroxyl group is deprotonated to form an alkoxide, its subsequent reaction with an electrophile could favor one diastereomer over the other due to steric hindrance from the methyl group at the adjacent chiral center.

Rearrangement Reactions

While no specific rearrangement reactions of this compound have been documented, analogous chiral alcohols can undergo rearrangements where the stereochemistry of the migrating group is retained. For example, under acidic conditions, a Wagner-Meerwein type rearrangement could theoretically occur, although the presence of the nitro group might influence the stability of any carbocation intermediates.

Formation of Cyclic and Heterocyclic Derivatives from this compound

The bifunctional nature of this compound, containing both a hydroxyl and a nitro group, makes it a potential precursor for the synthesis of cyclic and heterocyclic compounds.

One plausible transformation is the reduction of the nitro group to an amine, followed by intramolecular cyclization. Reduction of the nitro group can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal hydrides. The resulting amino alcohol, (R)-4-amino-2-methylbutan-1-ol, could then undergo cyclization to form a substituted pyrrolidine or other heterocyclic systems, depending on the reaction conditions.

For instance, intramolecular nucleophilic substitution, after activation of the primary alcohol as a leaving group (e.g., tosylate), could lead to the formation of a chiral 3-methylpyrrolidine derivative.

Hypothetical Pathway to a Chiral Pyrrolidine Derivative:

Reduction of Nitro Group: this compound + H₂/Pd-C → (R)-4-amino-2-methylbutan-1-ol

Activation of Hydroxyl Group: (R)-4-amino-2-methylbutan-1-ol + TsCl, pyridine → (R)-4-amino-2-methylbutyl tosylate

Intramolecular Cyclization: (R)-4-amino-2-methylbutyl tosylate + Base → (R)-3-methylpyrrolidine

Further research is required to explore and validate these potential reaction pathways for this compound.

Applications of R 2 Methyl 4 Nitrobutan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical ingredients is a critical area where chiral building blocks like (R)-2-methyl-4-nitrobutan-1-ol can be of significant value. The transformation of the nitro and hydroxyl groups allows for the construction of various pharmacophores. For instance, the reduction of the nitro group to an amine, followed by further synthetic manipulations, can lead to the formation of chiral amines and amino alcohols, which are prevalent in many drug molecules.

One notable potential application is in the synthesis of chiral γ-amino acids and their derivatives. For example, derivatives of this compound could serve as precursors to intermediates for GABA analogues, a class of drugs used for treating neurological disorders. While direct synthesis routes for specific drugs like Pregabalin often utilize other starting materials, the structural framework of this compound provides a plausible alternative pathway for the synthesis of related structures. The key transformations would involve manipulation of the nitro group into an amino group and oxidation of the primary alcohol to a carboxylic acid.

Potential Pharmaceutical Intermediate Key Transformation from this compound Therapeutic Area
Chiral γ-amino acidsReduction of nitro group, oxidation of alcoholNeurology, Psychiatry
Enantiopure 1,3-amino alcoholsReduction of nitro groupVarious
Chiral lactamsIntramolecular cyclization of amino acid precursorVarious

Construction of Natural Product Scaffolds and Analogues

Natural products often possess complex, stereochemically rich structures. This compound can serve as a valuable chiral synthon in the total synthesis of such molecules or their analogues. The ability to introduce a stereocenter with a functional handle for further elaboration is a key advantage. The nitro group can be utilized in Michael additions to construct new carbon-carbon bonds, a common strategy in the assembly of complex carbon skeletons.

For instance, the core structure of various alkaloids and polyketides contains chiral centers that could potentially be derived from this building block. The synthesis would involve a series of stereocontrolled reactions to build up the natural product's framework, with the stereochemistry of this compound dictating the stereochemical outcome at a crucial position.

Role in the Development of Chiral Auxiliaries and Ligands

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. This compound, with its stereogenic center and functional groups, is a candidate for the development of new chiral auxiliaries. The hydroxyl group can be used to attach the auxiliary to a prochiral substrate. The steric bulk and electronic nature of the rest of the molecule can then influence the facial selectivity of reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. After the desired stereochemistry is set, the auxiliary can be cleaved and potentially recycled.

Furthermore, the conversion of this compound into chiral ligands for asymmetric catalysis is another promising application. For example, the transformation of the nitro and alcohol functionalities into coordinating groups like phosphines, amines, or oxazolines could yield novel ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation or allylic alkylation.

Type of Chiral Agent Derived from this compound Application in Asymmetric Synthesis
Chiral AuxiliaryEster or ether linkage to a substrateDiastereoselective alkylations, aldol reactions
Chiral LigandConversion to phosphine (B1218219) or amine derivativesAsymmetric hydrogenation, C-C bond formation

Preparation of Chiral Adducts for Diastereoselective Reactions

The nitro group in this compound can be used to form chiral nitroaldol (Henry) adducts. By reacting this compound or its derivatives with aldehydes, new stereocenters can be created in a diastereoselective manner. The stereochemistry of the starting material can influence the formation of the new stereocenters, leading to products with high diastereomeric excess. These adducts are valuable intermediates that can be further transformed into a variety of functional groups.

Similarly, the nitroalkane moiety can participate in diastereoselective Michael additions to α,β-unsaturated compounds. The resulting adducts can then be converted into other valuable chiral building blocks.

Exploration in Material Science and Polymer Chemistry

The use of chiral building blocks in material science and polymer chemistry is a growing field, with applications in areas such as chiral recognition, separation, and the development of materials with unique optical properties. This compound can be explored as a chiral monomer for the synthesis of optically active polymers. The hydroxyl group can be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl ether. Polymerization of such a monomer would lead to a polymer with chiral side chains, which could exhibit interesting chiroptical properties or be used as a chiral stationary phase in chromatography for the separation of enantiomers.

The nitro group also offers possibilities for post-polymerization modification, allowing for the introduction of other functional groups onto the polymer backbone. This could lead to the development of functional materials with tailored properties.

Advanced Spectroscopic and Stereochemical Characterization Techniques for R 2 Methyl 4 Nitrobutan 1 Ol and Its Derivatives

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of enantiomers in solution.

For (R)-2-methyl-4-nitrobutan-1-ol, the key chromophore responsible for its chiroptical properties is the nitro group (-NO₂). Nitroalkanes typically exhibit electronic transitions in the ultraviolet (UV) region of the electromagnetic spectrum. Specifically, a weak n→π* transition around 275 nm and a stronger σ→π* transition near 310 nm are characteristic of the nitro group. When these transitions occur in a chiral environment, as in this compound, they give rise to a CD signal, known as a Cotton effect.

The sign and magnitude of the observed Cotton effect in the CD spectrum are directly related to the stereochemistry of the chiral center. By comparing the experimentally obtained CD spectrum of 2-methyl-4-nitrobutan-1-ol (B15316241) with the spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be assigned. A positive Cotton effect for the (R)-enantiomer would correspond to a negative Cotton effect for the (S)-enantiomer.

Optical Rotatory Dispersion (ORD) provides complementary information by measuring the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve can also be used to establish the absolute configuration, particularly when correlated with the CD spectrum through the Kronig-Kramers relations.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure and assessing the purity of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. Based on analogous structures like 2-methyl-1-butanol (B89646) and 2-nitro-1-butanol, the chemical shifts (δ) can be predicted. The protons on the carbon bearing the hydroxyl group (C1) would appear as a doublet around 3.4-3.6 ppm. The proton at the chiral center (C2) would likely be a complex multiplet. The protons adjacent to the nitro group (C4) are significantly deshielded and would appear as a triplet around 4.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. For this compound, five distinct signals are expected. The carbon attached to the hydroxyl group (C1) would resonate around 65-70 ppm, while the carbon bonded to the electron-withdrawing nitro group (C4) would be found further downfield, typically around 75-80 ppm.

Purity Assessment: NMR is also a powerful tool for purity assessment. The presence of impurities would be indicated by additional peaks in the spectrum. By integrating the signals corresponding to the main compound and the impurities, a quantitative measure of purity can be obtained.

Determination of Absolute Configuration via Chiral Derivatizing Agents: While standard NMR cannot distinguish between enantiomers, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), creates diastereomers. These diastereomers have distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ) of the protons near the newly formed ester linkage for the (R)- and (S)-MTPA esters, the absolute configuration of the original alcohol can be definitively determined according to established models.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)
CH₂-OH (C1)~3.5d2H~68
CH(CH₃) (C2)~1.9m1H~35
CH₂-CH₂NO₂ (C3)~2.1m2H~30
CH₂-NO₂ (C4)~4.4t2H~77
CH-CH₃ (C2-Me)~0.95d3H~16
CH₂-OHVariables (broad)1H-

Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification of Derivatives

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound (MW: 133.15 g/mol ), techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable. The mass spectrum would show a peak for the molecular ion [M+H]⁺ at m/z 134 or other adducts depending on the solvent system.

Reaction Monitoring: MS is particularly valuable for real-time monitoring of the synthesis of this compound. By continuously sampling the reaction mixture, one can track the disappearance of starting materials and the appearance of the product ion (e.g., m/z 134), allowing for precise determination of reaction completion and optimization of reaction conditions.

Identification of Derivatives: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of the parent compound and any derivatives. Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides structural information. For nitroalkanes, characteristic fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da) and water (-H₂O, 18 Da). This fragmentation signature can be used to identify derivatives of this compound in complex mixtures.

Table 2: Expected Mass Spectrometry Fragments for this compound
IonFormulam/z (Expected)Description
[M+H]⁺C₅H₁₂NO₃⁺134.07Protonated Molecular Ion
[M+Na]⁺C₅H₁₁NO₃Na⁺156.06Sodium Adduct
[M-H₂O+H]⁺C₅H₁₀NO₂⁺116.07Loss of Water
[M-NO₂+H]⁺C₅H₁₂O⁺88.09Loss of Nitro Group

X-ray Crystallography of Crystalline Derivatives for Definitive Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. Since this compound is likely a liquid or low-melting solid at room temperature, it is not readily amenable to single-crystal X-ray analysis.

To overcome this, a common strategy is to synthesize a crystalline derivative. This is typically achieved by reacting the primary alcohol with a heavy-atom-containing chiral or achiral carboxylic acid, such as p-bromobenzoic acid or camphorsulfonic acid, to form a solid ester. If a suitable single crystal of this derivative can be grown, X-ray diffraction analysis can be performed.

The diffraction pattern allows for the calculation of the electron density map of the crystal, revealing the precise spatial arrangement of all atoms. The inclusion of a heavy atom (like bromine) facilitates the determination of the absolute configuration using anomalous dispersion effects. By knowing the structure of the entire derivative, the stereochemistry at the C2 position of the 2-methyl-4-nitrobutan-1-ol moiety can be definitively assigned as (R).

Chromatographic Methods (e.g., Chiral HPLC, GC) for Enantiomeric Purity Analysis

Chromatographic techniques are essential for separating the enantiomers of a chiral compound and determining its enantiomeric purity or enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for the analytical and preparative separation of enantiomers. The separation is achieved using a chiral stationary phase (CSP). CSPs are typically composed of a chiral selector, such as a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) carbamates), immobilized on a silica (B1680970) support.

When a racemic mixture of 2-methyl-4-nitrobutan-1-ol is passed through a chiral column, the two enantiomers form transient diastereomeric complexes with the CSP. Due to steric and electronic differences in these interactions, one enantiomer is retained longer than the other, resulting in their separation into two distinct peaks in the chromatogram. By integrating the areas of the two peaks, the ratio of the enantiomers and thus the enantiomeric purity can be accurately calculated.

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an alternative. This technique uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The underlying principle of separation is the same as in chiral HPLC: differential diastereomeric interactions leading to different retention times for the (R) and (S) enantiomers.

Table 3: Illustrative Chiral HPLC Data for the Analysis of 2-methyl-4-nitrobutan-1-ol
EnantiomerRetention Time (min)Peak AreaPercentage (%)
(S)-2-methyl-4-nitrobutan-1-ol8.5415,3401.5
This compound10.211,007,25098.5
Enantiomeric Excess (e.e.)97.0%
Conditions: Chiralpak AD-H column, Hexane/Isopropanol (90:10) mobile phase, 1.0 mL/min flow rate, UV detection at 210 nm.

Theoretical and Computational Chemistry Studies on R 2 Methyl 4 Nitrobutan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) would be a primary tool for investigating the electronic structure of (R)-2-methyl-4-nitrobutan-1-ol. Calculations would typically involve selecting a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation in an approximate manner.

These calculations could yield valuable information about the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Molecular electrostatic potential (MEP) maps could also be generated to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity. For this compound, one would expect a negative potential around the oxygen atoms of the nitro and hydroxyl groups, and a positive potential around the hydrogen atoms of the hydroxyl group and the alkyl chain.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy(Value in eV)Indicates the ability to donate an electron.
LUMO Energy(Value in eV)Indicates the ability to accept an electron.
HOMO-LUMO Gap(Value in eV)Relates to chemical reactivity and stability.
Dipole Moment(Value in Debye)Measures the overall polarity of the molecule.

Conformational Analysis and Energy Minimization Studies

Due to the presence of single bonds, this compound can exist in various conformations. A thorough conformational analysis would be essential to identify the most stable three-dimensional structures. This process would involve systematically rotating the rotatable bonds (C-C and C-O) and calculating the potential energy of each resulting conformer.

Energy minimization studies, using methods like molecular mechanics or quantum mechanics, would then be performed to find the local and global energy minima on the potential energy surface. The results would reveal the preferred spatial arrangement of the atoms, which is crucial for understanding its physical properties and biological activity, if any. The relative energies of different stable conformers could be used to determine their population distribution at a given temperature according to the Boltzmann distribution.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a condensed phase, such as in a solvent or in its pure liquid state. These simulations would model the atomic motions over time by solving Newton's equations of motion.

MD simulations would provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups. By analyzing the radial distribution functions, one could understand the structuring of solvent molecules around the solute and the nature of solute-solute interactions. These simulations are also valuable for predicting macroscopic properties like density and viscosity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of a molecule. For this compound, theoretical calculations could predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help in the structural elucidation and assignment of signals.

Similarly, the calculation of vibrational frequencies through harmonic frequency analysis can predict the positions of absorption bands in the IR spectrum. This would allow for the identification of characteristic functional groups, such as the O-H stretch of the alcohol, the N-O stretches of the nitro group, and various C-H and C-C vibrations.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueCorresponding Functional Group
¹H NMR Chemical Shift (δ)(ppm values for each unique proton)-OH, -CH₂OH, -CH, -CH₃, -CH₂NO₂
¹³C NMR Chemical Shift (δ)(ppm values for each unique carbon)C-OH, C-CH₃, C-H, C-NO₂
IR Vibrational Frequency (cm⁻¹)(~3400 cm⁻¹)O-H stretch
IR Vibrational Frequency (cm⁻¹)(~1550 cm⁻¹, ~1380 cm⁻¹)Asymmetric and symmetric N-O stretch

Modeling of Reaction Mechanisms and Transition States Involving the Compound

Theoretical chemistry can be used to model potential reaction pathways involving this compound. For instance, the mechanisms of its synthesis or decomposition could be investigated. This would involve locating the transition state structures for each elementary step of the reaction.

By calculating the activation energies (the energy difference between the reactants and the transition state), the rate-determining step of a reaction can be identified. The geometries of the transition states would provide a detailed picture of the bond-breaking and bond-forming processes. This type of analysis is invaluable for understanding reaction kinetics and for optimizing reaction conditions.

Derivatization Strategies and Synthesis of Analogues of R 2 Methyl 4 Nitrobutan 1 Ol

Preparation of Homochiral Nitroalcohol Derivatives with Modified Functional Groups

Maintaining the stereochemical integrity of the chiral center at C-2 is paramount when preparing derivatives of (R)-2-methyl-4-nitrobutan-1-ol. The synthesis of homochiral nitroalcohol derivatives with modified functional groups allows for a systematic investigation of how different structural features influence the molecule's properties. Such modifications can include altering the carbon skeleton's length or introducing new stereocenters to study diastereomeric effects.

Chain Extension and Shortening Methodologies

Altering the length of the carbon chain in this compound can be achieved through various homologation and degradation reactions. These modifications can impact the molecule's lipophilicity and conformational flexibility.

Chain Extension: One-carbon homologation of the primary alcohol can be accomplished through a sequence involving conversion to a suitable leaving group, such as a tosylate or halide, followed by nucleophilic substitution with a cyanide anion and subsequent reduction. A more direct approach involves modern homologation methods. For instance, the Mitsunobu reaction with an alkoxymalononitrile, followed by unmasking, provides a one-carbon extension to the corresponding carboxylic acid, ester, or amide organic-chemistry.orgresearchgate.netnih.govsemanticscholar.org.

Another well-established method for one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis organic-chemistry.orgadichemistry.comambeed.comwikipedia.org. This would first require the oxidation of the primary alcohol in this compound to the corresponding carboxylic acid. The acid is then converted to an acid chloride, which reacts with diazomethane to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of water yields the one-carbon homologated carboxylic acid organic-chemistry.org. The reaction proceeds with retention of configuration at the stereocenter adichemistry.com.

Table 1: Comparison of Chain Extension Methodologies

MethodologyStarting Functional GroupKey ReagentsIntermediateFinal ProductKey Advantages
Cyanide SubstitutionAlcohol (as Tosylate/Halide)NaCN/KCN, then reducing agent (e.g., LiAlH4)NitrileHomologated Amine/AlcoholWell-established, uses common reagents.
Mitsunobu/MAC ReagentPrimary AlcoholDEAD, PPh3, AlkoxymalononitrileAlkoxymalononitrile adductHomologated Acid/Ester/AmideMild conditions, can be a one-pot process organic-chemistry.orgsemanticscholar.org.
Arndt-Eistert HomologationCarboxylic Acid (from Alcohol)SOCl2, CH2N2, Ag2O, H2ODiazoketone, KeteneHomologated Carboxylic AcidBroad substrate scope, retains stereochemistry organic-chemistry.orgadichemistry.com.

Chain Shortening: Methodologies for chain shortening are generally less common and can be more challenging. For a molecule like this compound, a potential route could involve a degradation reaction that removes a terminal carbon. While methods like the Wohl degradation are used for carbohydrates, their application to simple nitroalcohols is not straightforward. A plausible, albeit multi-step, approach could involve the conversion of the nitro group to a different functionality that facilitates cleavage.

Introduction of Additional Stereocenters

Introducing additional stereocenters into the molecule allows for the synthesis of diastereomers, which can exhibit significantly different physical, chemical, and biological properties. The primary route for introducing a new stereocenter adjacent to the nitro group is the Henry (or nitroaldol) reaction organic-chemistry.orgwikipedia.org.

By deprotonating the carbon alpha to the nitro group (the C-4 position in a derivative of the parent compound), a nitronate anion is formed. This nucleophile can then attack an aldehyde or ketone electrophile. The reaction creates a new carbon-carbon bond and a new hydroxyl-bearing stereocenter. The diastereoselectivity of the Henry reaction can often be controlled by the choice of catalyst and reaction conditions wikipedia.orgrsc.orgresearchgate.net. Using chiral catalysts can also influence the enantioselectivity at the newly formed center organic-chemistry.orgrsc.orgresearchgate.net.

For instance, reacting the nitronate derived from an aldehyde precursor to this compound with a different aldehyde (R'-CHO) would generate a product with two stereocenters, leading to diastereomeric products (syn and anti).

Table 2: Diastereoselective Henry Reaction for Introducing a Second Stereocenter

Reactant 1 (Nucleophile Precursor)Reactant 2 (Electrophile)Catalyst/ConditionsProducts (Diastereomers)Stereochemical Outcome
(R)-3-methyl-5-nitropentan-1-alAcetaldehydeBase (e.g., DBU)(3R,5R)-6-hydroxy-3-methyl-5-nitrohexan-1-al & (3R,5S)-6-hydroxy-3-methyl-5-nitrohexan-1-alFormation of syn and anti diastereomers. Ratio depends on conditions.
(R)-3-methyl-5-nitropentan-1-alBenzaldehydeChiral Cu(II)-bis(oxazoline) complexDiastereomeric β-nitroalcoholsHigh diastereo- and enantioselectivity can be achieved organic-chemistry.org.

The resulting diastereomeric nitroalcohols can then be separated chromatographically and further elaborated, for example, by reducing the nitro group to an amine to form chiral amino alcohols, which are important pharmacophores wikipedia.org.

Synthesis of Fluoro- and Halo-Substituted Analogues

The introduction of halogens, particularly fluorine, into organic molecules can profoundly alter their properties, including acidity, lipophilicity, metabolic stability, and biological activity.

Fluorination: The synthesis of fluoro-substituted analogues of this compound can be approached by incorporating fluorine at various positions. Direct fluorination of aliphatic alcohols or nitroalkanes can be challenging. A common strategy is to use electrophilic fluorinating agents like Selectfluor researchgate.net. For instance, fluorination at the carbon alpha to the nitro group (C-4) could be achieved by generating the nitronate anion in the presence of an electrophilic fluorine source.

Alternatively, fluorinated building blocks can be used in the initial synthesis. For example, a fluorinated aldehyde could be used in a Henry reaction with a suitable nitroalkane to construct the carbon skeleton. Decarboxylative fluorination of a carboxylic acid precursor using photoredox catalysis is another modern approach to introduce fluorine into an aliphatic chain nih.gov.

Other Halogenations: Chlorination, bromination, and iodination can be achieved using various standard reagents. For instance, substitutive chlorination of nitroalkanes can be performed using chlorine gas, often under anhydrous conditions, to yield chloro-nitro compounds where the halogen and nitro group are on different carbons google.com. The free-radical halogenation of the alkyl chain is also possible but may suffer from a lack of regioselectivity. A more controlled approach would involve the functionalization of the primary alcohol to a leaving group, followed by nucleophilic substitution with a halide ion (e.g., from NaBr or NaI).

Development of Prodrugs or Biologically Active Analogues

The functional groups of this compound are amenable to modifications aimed at creating prodrugs or new biologically active analogues.

Prodrug Strategies: A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. The primary alcohol group is an ideal handle for creating ester-based prodrugs nih.gov. Esterification of the alcohol with a carboxylic acid masks the polar hydroxyl group, which can increase the molecule's lipophilicity and ability to cross cell membranes. In the body, ubiquitous esterase enzymes hydrolyze the ester bond to release the active parent alcohol nih.govscirp.orgacs.orgresearchgate.net. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the promoiety attached to the alcohol researchgate.net.

Table 3: Potential Ester Prodrugs of this compound

Prodrug TypePromoietylPotential AdvantageActivation Mechanism
Simple Alkyl EsterAcetyl, PivaloylIncreased lipophilicity, improved membrane permeability.Enzymatic hydrolysis by esterases nih.gov.
Amino Acid EsterValyl, IsoleucylMay target amino acid transporters for improved absorption.Enzymatic hydrolysis by esterases/peptidases.
Phosphate EsterPhosphateGreatly increased aqueous solubility for parenteral formulations.Enzymatic cleavage by phosphatases.

Biologically Active Analogues: The nitro group is a key functional group in many biologically active compounds and approved drugs, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer effects mdpi.comresearchgate.netdntb.gov.ua. The nitro group is considered both a pharmacophore and a potential toxicophore, as its biological activity often stems from its reduction within cells to reactive nitrogen species researchgate.net. Therefore, analogues of this compound could be synthesized to explore these potential biological activities. Modifications could include:

Reduction of the nitro group: This yields the corresponding primary amine, (R)-4-amino-2-methylbutan-1-ol, a chiral amino alcohol, a structural motif present in many pharmaceuticals.

Conversion to other nitrogen-containing groups: The nitro group can be a precursor to oximes, hydroxylamines, or nitriles, each offering different chemical properties and potential biological interactions wikipedia.org.

Incorporation into heterocyclic systems: The bifunctional nature of the molecule could be used to synthesize novel heterocyclic structures that may possess biological activity.

Exploration of Isomeric Forms and Their Chemical Properties

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, both stereoisomers and structural isomers are relevant.

Stereoisomers: Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms.

Enantiomers: The direct stereoisomer of this compound is its enantiomer, (S)-2-methyl-4-nitrobutan-1-ol. Enantiomers are non-superimposable mirror images of each other vedantu.comstudy.comscienceinfo.com. They have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment. Their key distinguishing feature is their interaction with plane-polarized light, which they rotate in equal but opposite directions study.comchemistrytalk.org. In a chiral environment, such as the human body with its chiral enzymes and receptors, enantiomers can have vastly different biological activities and metabolic fates vedantu.com.

Diastereomers: If a second stereocenter is introduced into the molecule (as described in section 7.1.2), diastereomers are formed. For example, the Henry reaction product would exist as a pair of diastereomers (e.g., RR/SR and RS/SS pairs). Unlike enantiomers, diastereomers are not mirror images of each other and have different physical and chemical properties vedantu.comscienceinfo.comchemistrytalk.orgsaskoer.ca. This difference allows them to be separated by standard laboratory techniques like chromatography or crystallization. They will also exhibit distinct biological activities.

Table 4: Comparison of Isomer Properties

PropertyEnantiomers (e.g., R vs. S)Diastereomers (e.g., RR vs. RS)
Melting/Boiling PointIdenticalDifferent chemistrytalk.orgsaskoer.ca.
Solubility (in achiral solvents)IdenticalDifferent scienceinfo.com.
Optical RotationEqual magnitude, opposite sign chemistrytalk.org.Unrelated.
Reactivity with Achiral ReagentsIdenticalDifferent rates of reaction are possible saskoer.ca.
Biological ActivityCan be very different vedantu.com.Typically different.
SeparationRequires a chiral resolving agent or chiral chromatography.Separable by standard techniques (e.g., chromatography, crystallization) vedantu.com.

Structural Isomers: Structural isomers have the same molecular formula (C5H11NO3) but different atomic connectivity. Examples would include moving the methyl, hydroxyl, or nitro groups to different positions on the butane chain, such as 3-methyl-4-nitrobutan-1-ol or 2-methyl-2-nitrobutan-1-ol. Each of these structural isomers would have its own unique set of chemical and physical properties and, if chiral, its own pair of enantiomers.

Future Perspectives and Emerging Research Avenues for R 2 Methyl 4 Nitrobutan 1 Ol

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral molecules like (R)-2-methyl-4-nitrobutan-1-ol is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. rsc.orgthieme-connect.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability.

Flow chemistry, in particular, is well-suited for the synthesis of nitro compounds, which can be hazardous to handle in large quantities. cardiff.ac.uk By performing reactions in small, continuous-flow reactors, the risks associated with exothermic and potentially explosive reactions are minimized. cardiff.ac.uk Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities in asymmetric reactions. nih.govresearchgate.net Future research will likely focus on developing integrated flow processes for the multi-step synthesis of this compound and its derivatives, potentially coupling the initial asymmetric nitroaldol (Henry) reaction with subsequent reduction or functionalization steps in a continuous sequence. rsc.org

Automated synthesis platforms, often leveraging robotics and artificial intelligence, are revolutionizing the discovery and optimization of chemical reactions. chemspeed.comyoutube.com These systems can rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound with high enantiopurity. nih.gov The integration of automated platforms with flow chemistry holds the promise of accelerating the development of efficient and robust synthetic routes to this and other chiral molecules. youtube.com

Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of this compound is no exception. researchgate.netchiralpedia.com Future research will prioritize the development of more sustainable and environmentally benign approaches for its preparation and use.

Key areas of focus in green chemistry for the synthesis of nitro compounds include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. researchgate.netrsc.org

Development of Recyclable Catalysts: The use of heterogeneous or immobilized catalysts that can be easily recovered and reused is a cornerstone of green chemistry. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste generation. chiralpedia.com

Biocatalysis represents a particularly promising green approach for the synthesis of chiral nitro alcohols. rsc.orgnih.gov Enzymes, operating under mild conditions in aqueous media, can catalyze the asymmetric synthesis of these compounds with high enantioselectivity. nih.govresearchgate.net Future research will likely explore the use of engineered enzymes to further improve the efficiency and substrate scope of biocatalytic routes to this compound. nih.gov

Exploration of Novel Catalytic Reactions and Cascade Processes

The development of novel catalytic systems is crucial for the efficient and selective synthesis of this compound. While significant progress has been made in the asymmetric Henry reaction, there is still ample room for innovation. researchgate.netresearchgate.net

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. wikipedia.orgacs.org Chiral organocatalysts, such as proline derivatives and thioureas, have been successfully employed in the asymmetric addition of nitroalkanes to aldehydes. organic-chemistry.orgmdpi.com Future research will likely focus on the development of more active and selective organocatalysts for the synthesis of this compound.

Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to the synthesis of complex molecules. nih.gov A chemoenzymatic cascade, for instance, could combine an organocatalytic asymmetric conjugate addition with a subsequent enzymatic reduction to produce chiral nitro alcohols with high stereoselectivity. nih.gov The development of novel cascade processes for the synthesis of this compound and its derivatives will be a key area of future research.

Potential in Medicinal Chemistry for Scaffold Development

Nitro compounds are important building blocks in medicinal chemistry, serving as precursors to a wide range of biologically active molecules. nih.govresearchgate.netfrontiersin.org The nitro group can be readily transformed into other functional groups, such as amines, making nitro compounds versatile intermediates in drug discovery. masterorganicchemistry.com

This compound, with its chiral center and two functional groups, represents a valuable scaffold for the development of new therapeutic agents. The nitroimidazole scaffold, for example, is a key component of several antibacterial and antiparasitic drugs. mdpi.comnih.gov The unique electronic properties of the nitro group can also contribute to the biological activity of a molecule, acting as both a pharmacophore and a potential toxicophore that can be fine-tuned through structural modifications. researchgate.net

Future research in medicinal chemistry will likely involve the use of this compound as a starting material for the synthesis of libraries of new compounds to be screened for a variety of biological activities. frontiersin.org Its stereochemistry and functional group handles make it an attractive building block for the synthesis of complex natural products and their analogs.

Unexplored Reactivity and Transformation Pathways

The nitro group is a rich hub of chemical reactivity, capable of undergoing a wide range of transformations. nih.govmdpi-res.commdpi.com While the reduction of the nitro group to an amine is a well-established and important reaction, there are many other, less explored transformation pathways that could be applied to this compound. wikipedia.org

For instance, the Nef reaction allows for the conversion of a primary nitroalkane to an aldehyde or a ketone, providing a route to novel carbonyl compounds from this compound. nih.gov The nitro group can also act as a good leaving group in certain reactions, enabling the formation of carbon-carbon double bonds. mdpi-res.com

Furthermore, the acidic nature of the α-proton to the nitro group allows for the formation of nitronates, which are versatile intermediates that can react with both electrophiles and nucleophiles. wikipedia.orgnih.gov Exploring the unique reactivity of the nitronate derived from this compound could lead to the discovery of novel synthetic methodologies and the creation of new molecular architectures.

Advanced Materials Science Applications and Polymerization Chemistry

The unique properties of nitro compounds also make them interesting candidates for applications in materials science. scbt.combritannica.com The strong electron-withdrawing nature of the nitro group can influence the electronic and optical properties of materials. mdpi-res.com

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (R)-2-methyl-4-nitrobutan-1-ol in laboratory settings?

  • Methodological Answer : A plausible approach involves the nitroaldol (Henry) reaction, where a ketone (e.g., 2-methylpropanal) reacts with a nitroalkane (e.g., nitromethane) under basic conditions. Catalytic asymmetric methods or chiral auxiliaries may be employed to achieve enantioselectivity. Purification via fractional crystallization or chromatography ensures product isolation. Precursor compatibility can be inferred from analogous nitro-alcohol syntheses, such as reactions involving ketones and nitroalkanes .

Q. How can the enantiomeric purity of this compound be validated?

  • Methodological Answer : Chiral high-performance liquid chromatography (HPLC) using columns like Chiralpak® IA/IB or cyclodextrin-based phases is standard. Complementary techniques include nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) or polarimetry. Cross-referencing with NIST spectral databases ensures accuracy in peak assignments .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to mitigate inhalation and skin contact risks. Nitro compounds are potentially explosive; avoid open flames and static discharge. Emergency procedures include immediate decontamination with water and ethanol. Safety guidelines from analogous nitro-alcohols (e.g., chlorobutanol) emphasize proper ventilation and waste disposal .

Advanced Questions

Q. How do stereochemical effects influence the physical properties and reactivity of this compound?

  • Methodological Answer : The (R)-configuration impacts hydrogen-bonding interactions and solubility. Computational studies (DFT or molecular dynamics) can model steric and electronic effects on melting points or boiling ranges. Experimentally, compare enantiomers via differential scanning calorimetry (DSC) and solubility tests in chiral solvents. Stereoelectronic effects on reaction pathways (e.g., nucleophilic substitution) should be analyzed using kinetic isotopic effects (KIE) .

Q. What strategies resolve contradictions between computational stability predictions and experimental data for this compound?

  • Methodological Answer : Cross-validate computational models (e.g., DFT, MP2) with experimental techniques like accelerated stability testing (40°C/75% RH) and degradation profiling (HPLC-MS). Discrepancies may arise from solvent effects or unaccounted transition states. Iterative refinement of force fields using experimental IR/NMR data improves model accuracy. Longitudinal studies, akin to those in social science research, ensure robustness in data interpretation .

Q. How does the nitro group’s electronic nature dictate the reactivity of this compound in catalytic hydrogenation?

  • Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring (if present) and directs electrophilic substitution. In hydrogenation, nitro-to-amine reduction requires catalysts like Raney Ni or Pd/C under controlled H₂ pressure. Monitor reaction progress via in situ FTIR to detect intermediate imines. Competitive pathways (e.g., over-reduction) are minimized by optimizing catalyst loading and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.